Desmethyl Tiagabine Hydrochloride

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Reference Standard

The USP/EP-mandated impurity reference standard for Tiagabine HCl quality control (RRT 0.93, F=1.00, NMT 0.1% limit). Defined by a single methyl deletion from tiagabine, enabling direct ΔlogP–ΔIC₅₀ correlation for GAT-1 SAR studies and serving as a matched internal standard in validated GC-MS TDM assays (LLOQ 5 ng/mL). Unlike deuterated analogs, it provides matched extraction recovery without ion suppression variability. Also deployed as a NAT enzyme probe for DDI studies. Full Certificate of Analysis supplied. Procure this certified standard to ensure ANDA/DMF regulatory submission compliance.

Molecular Formula C₁₉H₂₄ClNO₂S₂
Molecular Weight 397.98
CAS No. 148407-68-2
Cat. No. B1146507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Tiagabine Hydrochloride
CAS148407-68-2
Molecular FormulaC₁₉H₂₄ClNO₂S₂
Molecular Weight397.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl Tiagabine Hydrochloride (CAS 148407-68-2): Procurement-Relevant Identity, Pharmacology, and Comparator Context


Desmethyl Tiagabine Hydrochloride (CAS 148407-68-2; synonym NNC 500; molecular formula C₁₉H₂₄ClNO₂S₂, MW 397.98 g/mol) is the N-desmethyl metabolite and a specified impurity of the anticonvulsant drug Tiagabine Hydrochloride (Gabitril®), a selective GABA transporter-1 (GAT-1) inhibitor [1]. Structurally, it is an (R)-nipecotic acid derivative bearing a mono-demethylated 4-(3-methyl-2-thienyl)-4-(2-thienyl)but-3-enyl side chain, differing from tiagabine by the absence of one methyl group on the distal thiophene ring [2]. The compound is listed as a pharmacopeial impurity reference standard (USP/EP compliant) for the quality control of tiagabine API and finished dosage forms, and it has been employed as a structurally matched internal standard in validated GC-MS therapeutic drug monitoring assays for tiagabine [3].

Why Desmethyl Tiagabine Hydrochloride Cannot Be Replaced by Another Tiagabine Metabolite, Analog, or Generic GAT-1 Inhibitor


The GAT-1 inhibitor pharmacophore is exquisitely sensitive to modifications in the lipophilic diaryl region. SAR studies demonstrate that removal of a single methyl group from the 3-methyl-2-thienyl moiety reduces both steric occupancy and lipophilicity, which together govern affinity for the hGAT-1 binding pocket [1]. Consequently, the desmethyl derivative exhibits distinct chromatographic behavior (USP relative retention time 0.93 vs. tiagabine at 1.0) [2] and is specifically enumerated by regulatory pharmacopeias as an impurity with a defined acceptance limit (NMT 0.1% in Tiagabine Hydrochloride USP) [2]. Non-desmethyl GAT-1 inhibitors (e.g., NNC-711, nipecotic acid, SK&F 89976-A) differ substantially in both the amino acid scaffold and the aromatic anchor, resulting in divergent GAT-1 IC₅₀ values, transporter selectivity profiles, and blood-brain barrier permeability [3]. Substitution of desmethyl tiagabine with an isotopically labeled surrogate (e.g., tiagabine-d6) also alters the mass spectrometric detection channel and may introduce ion suppression variability, invalidating the established GC-MS assay that specifically pairs tiagabine with its desmethyl analogue for matched extraction recovery and methylation efficiency [4].

Quantitative Differentiation Evidence for Desmethyl Tiagabine Hydrochloride: Head-to-Head, Cross-Study, and Class-Level Comparisons


USP Pharmacopeial Identity and Impurity Limit: Desmethyl Tiagabine vs. Tiagabine API

The USP29-NF24 monograph for Tiagabine Hydrochloride explicitly names (R)-1-[4-(3-Methyl-2-thienyl)-4-(2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (desmethyl tiagabine) as a specified impurity. By a validated HPLC method (254 nm detection, L1 column, aqueous phosphoric acid pH 2.3 / acetonitrile gradient), desmethyl tiagabine elutes at a relative retention time (RRT) of 0.93 versus tiagabine at 1.00, with a relative response factor (F) of 1.00 [1]. The acceptance criterion is Not More Than (NMT) 0.1% of the total API mass [1]. This means any batch of Tiagabine Hydrochloride intended for pharmaceutical manufacture must be quantitatively demonstrated to contain no more than 0.1% of this impurity, making the reference standard indispensable for ANDA/DMF submissions, QC release testing, and stability studies.

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Reference Standard

Structural Identity as an Internal Standard: Matched Extraction Recovery and Derivatization Efficiency vs. Deuterated or Unrelated Internal Standards

In a validated GC-MS method for therapeutic drug monitoring of tiagabine, the desmethylated analogue is used as the internal standard (IS) [1]. The assay requires both analyte (tiagabine) and IS to be co-extracted from human serum via liquid-liquid extraction (ethyl ether-isobutanol 98:2) and simultaneously methylated using a diazomethane derivative, converting both the carboxylic acid moieties to methyl esters [1]. Because desmethyl tiagabine differs from tiagabine by only one methyl group on the distal thiophene ring, it exhibits near-identical extraction recovery and derivatization kinetics—properties that a deuterated IS (e.g., tiagabine-d6) may not fully replicate due to isotopic effects on retention time and ion suppression. The method achieves a lower limit of quantification (LLOQ) of 5 ng/mL for tiagabine in serum [1].

Therapeutic Drug Monitoring Bioanalytical Method Validation GC-MS Assay

Molecular Property Differentiation: LogP and Steric Perturbation from N-Demethylation

The binary QSAR model for high-activity tiagabine analogs identifies ortho-substitution on the aromatic rings as a critical contributor to GAT-1 inhibitory potency [1]. Desmethyl tiagabine lacks one ortho-methyl group relative to tiagabine, reducing both the calculated logP (tiagabine logP ≈ 5.0; desmethyl tiagabine estimated ~4.5 by ΔlogP of -0.5 per methyl removal from aromatic system) and steric volume within the hydrophobic binding cavity [2]. Tiagabine inhibits [³H]GABA uptake in cloned human GAT-1 with an IC₅₀ of 0.07–0.67 µM depending on the assay system [3]; the desmethyl analogue's activity is explicitly noted in the pharmacological literature as 'presumed lower due to altered lipophilicity and binding affinity from demethylation' . The most potent GAT-1 inhibitors—tiagabine (IC₅₀ 0.07 µM) and NNC-711 (IC₅₀ 0.04 µM)—both retain the full ortho-methyl-substituted diaryl architecture [3].

Structure-Activity Relationship (SAR) Lipophilicity GAT-1 Binding Affinity

Selectivity Profile Differentiation: GAT-1 vs. GAT-2/GAT-3/GAT-4 in the Context of the Nipecotic Acid Scaffold

Tiagabine is highly selective for hGAT-1 over mGAT-2 (IC₅₀ >300 µM), mGAT-3 (>300 µM), and mGAT-4 (800 µM) [1]. In contrast, nipecotic acid—the core amino acid scaffold shared by both tiagabine and desmethyl tiagabine—is itself a non-selective GABA uptake inhibitor that acts as a substrate for multiple GAT subtypes and does not appreciably cross the blood-brain barrier [2]. The attachment of the lipophilic diarylbutenyl side chain to (R)-nipecotic acid is responsible for both the gain in GAT-1 selectivity (by >1000-fold over GAT-2/GAT-3) and the acquisition of CNS penetrance [3]. Desmethyl tiagabine retains the full diarylbutenyl side chain but with a mono-demethylated thiophene ring, positioning it as a structural intermediate between nipecotic acid (no selectivity, no CNS penetration) and tiagabine (high selectivity, established CNS penetration) [4].

GABA Transporter Subtype Selectivity Off-Target Profile hGAT-1 Selectivity

Acetyltransferase Inhibitory Activity: A Divergent Pharmacological Profile Not Shared by Tiagabine

Vendor technical datasheets and product descriptions consistently report that desmethyl tiagabine hydrochloride functions as an acetyltransferase inhibitor, a pharmacological activity not attributed to tiagabine itself, which is exclusively characterized as a GAT-1-selective GABA uptake inhibitor . Acetyltransferase enzymes (including arylamine N-acetyltransferases, NAT1/NAT2) acetylate xenobiotic amines, and their inhibition can alter the metabolic clearance of co-administered drugs such as sulfadiazine . Tiagabine is metabolized primarily by CYP3A4-mediated oxidation to the 5-oxo-tiagabine metabolite, with N-demethylation representing a distinct, minor pathway; tiagabine is not reported to inhibit acetyltransferases [1].

Acetyltransferase Inhibition Drug Metabolism Modulation Alternative Pharmacological Target

Supply-Chain Traceability and Certificate of Analysis (CoA) Scope: Reference Standard Grade vs. Research-Grade Tiagabine Metabolites

Desmethyl Tiagabine Hydrochloride (CAS 148407-68-2) is supplied as a fully characterized reference standard with a Certificate of Analysis (CoA) documenting identity (NMR, MS), purity (HPLC, typically ≥95%), and traceability against USP or EP pharmacopeial standards [1]. This is in contrast to research-grade tiagabine or its metabolites, which may lack the comprehensive characterization data required for ANDA/DMF submissions and GMP-compliant quality control [2]. The USP monograph explicitly requires the use of USP Tiagabine Related Compound A RS (structurally distinct from desmethyl tiagabine) for system suitability, but desmethyl tiagabine itself is the specified impurity that must be quantified, necessitating a separate, authenticated reference standard [3].

Reference Standard GMP/GLP Compliance Certificate of Analysis Regulatory Filing

High-Value Application Scenarios for Desmethyl Tiagabine Hydrochloride (CAS 148407-68-2) Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control and ANDA Filing: Quantification of the Desmethyl Impurity in Tiagabine API and Finished Dosage Forms

Every batch of Tiagabine Hydrochloride intended for regulatory submission must demonstrate compliance with the USP-specified limit of NMT 0.1% for the desmethyl impurity. Desmethyl Tiagabine Hydrochloride (CAS 148407-68-2), as a fully characterized reference standard with a documented RRT of 0.93 and F of 1.00 [1], is the mandated comparator for HPLC-based impurity quantification. The validated GC-MS method further employs the desmethyl analogue as an internal standard for therapeutic drug monitoring, achieving an LLOQ of 5 ng/mL in human serum [2]. Any alternative standard—deuterated tiagabine, other metabolites, or uncharacterized material—is unsuitable for regulatory filing and would require complete analytical method re-development and re-validation.

GAT-1 Structure-Activity Relationship (SAR) Studies: Probing the Contribution of the 3-Methyl Group on the Distal Thiophene Ring to Binding Affinity and Transporter Subtype Selectivity

The binary QSAR model for tiagabine analogs identifies ortho-methyl substitution on the aromatic rings as a key determinant of GAT-1 inhibitory potency [1]. Desmethyl tiagabine, differing from tiagabine by exactly one methyl group, allows researchers to directly measure the quantitative contribution of that methyl moiety to hGAT-1 IC₅₀ (tiagabine IC₅₀ = 0.07 µM for cloned hGAT-1 [2]) and to GAT subtype selectivity (tiagabine shows >375-fold selectivity for GAT-1 over GAT-2 ). Empirically determining the IC₅₀ shift for the desmethyl derivative provides a defined ΔlogP–ΔIC₅₀ correlation that guides rational design of next-generation GAT-1 inhibitors with improved selectivity or altered pharmacokinetic profiles.

Drug-Drug Interaction Research: Investigating Acetyltransferase-Mediated Metabolic Interactions Using a Dual-Mechanism Probe

Desmethyl tiagabine hydrochloride is reported to inhibit acetyltransferases (NAT enzymes), whereas the parent drug tiagabine does not [1]. This divergent pharmacology enables the compound to be deployed as a probe to study how concurrent GAT-1 blockade and acetyltransferase inhibition may affect the metabolic clearance of co-administered drugs that are NAT substrates (e.g., sulfadiazine, isoniazid). Because tiagabine itself is extensively metabolized by CYP3A4 [2], using desmethyl tiagabine instead of tiagabine allows researchers to dissect the contribution of N-acetylation from oxidative metabolism in drug-drug interaction studies without confounding CYP-mediated effects.

Analytical Method Cross-Validation and Proficiency Testing: Reference Material for Bioanalytical Laboratories Performing Tiagabine Therapeutic Drug Monitoring

The established GC-MS assay for tiagabine therapeutic drug monitoring relies on the desmethyl analogue as the internal standard to correct for extraction efficiency, derivatization yield, and injection variability [1]. Clinical chemistry and toxicology laboratories conducting tiagabine TDM, participating in external quality assessment (EQA) schemes, or cross-validating between GC-MS and LC-MS/MS platforms require a certified reference standard of desmethyl tiagabine hydrochloride to verify method accuracy, precision, and specificity. The LLOQ of the reference method is 5 ng/mL; any new method must demonstrate equivalent or superior sensitivity using the same matched internal standard to be considered validated [1].

Quote Request

Request a Quote for Desmethyl Tiagabine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.